molecular formula C20H16O3 B5611065 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5611065
M. Wt: 304.3 g/mol
InChI Key: JADUSYKIMZLKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound with the molecular formula C20H16O3.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological macromolecules. It can bind to DNA and proteins, potentially disrupting their normal functions. This binding can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-phenyl-7H-furo[2,3-f]chromen-7-one

Uniqueness

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 5-position and the phenyl group at the 3-position distinguishes it from other furochromenes and can lead to different interactions with biological targets .

Properties

IUPAC Name

3-phenyl-5-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-2-6-14-9-20(21)23-19-11-18-16(10-15(14)19)17(12-22-18)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADUSYKIMZLKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.